molecular formula C7H4F3NO2 B1410103 3-Difluoromethoxy-2-fluoro-5-formylpyridine CAS No. 1804418-64-1

3-Difluoromethoxy-2-fluoro-5-formylpyridine

Cat. No.: B1410103
CAS No.: 1804418-64-1
M. Wt: 191.11 g/mol
InChI Key: CPDHUDWSENHSOS-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-2-fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol This compound is characterized by the presence of difluoromethoxy, fluoro, and formyl functional groups attached to a pyridine ring

Preparation Methods

The synthesis of 3-Difluoromethoxy-2-fluoro-5-formylpyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method includes the introduction of fluorine atoms through electrophilic fluorination reactions. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents. The formyl group is often introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-Difluoromethoxy-2-fluoro-5-formylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Difluoromethoxy-2-fluoro-5-formylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique electronic properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for drug development.

    Industry: The compound’s unique properties make it suitable for use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-fluoro-5-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various effects depending on the specific application .

Comparison with Similar Compounds

3-Difluoromethoxy-2-fluoro-5-formylpyridine can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-5(13-7(9)10)1-4(3-12)2-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDHUDWSENHSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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